molecular formula C10H14ClNO2S2 B12131376 5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene CAS No. 500149-13-3

5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene

Cat. No.: B12131376
CAS No.: 500149-13-3
M. Wt: 279.8 g/mol
InChI Key: VXEBUQGOBQVHAL-UHFFFAOYSA-N
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Description

5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a chloro group, a sulfonyl group, and a methylpiperidyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Properties

CAS No.

500149-13-3

Molecular Formula

C10H14ClNO2S2

Molecular Weight

279.8 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-4-methylpiperidine

InChI

InChI=1S/C10H14ClNO2S2/c1-8-4-6-12(7-5-8)16(13,14)10-3-2-9(11)15-10/h2-3,8H,4-7H2,1H3

InChI Key

VXEBUQGOBQVHAL-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Cl

solubility

15.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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